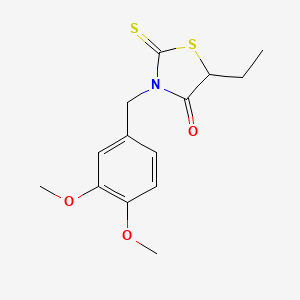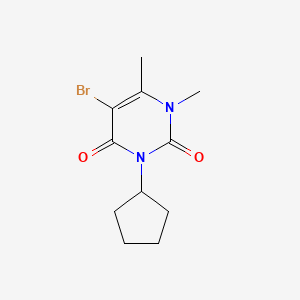
5-Bromo-3-cyclopentyl-1,6-dimethyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-cyclopentyl-1,6-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyl group at the 3rd position, and two methyl groups at the 1st and 6th positions of the uracil ring. It has a molecular formula of C11H15BrN2O2 and a molecular weight of 287.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil typically involves the bromination of 3-cyclopentyl-1,6-dimethyluracil. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction is usually performed in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of photoadducts with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Photochemical Reactions: These reactions are performed under UV light irradiation in solvents like acetone or methanol.
Major Products
Substitution Reactions: The major products are 5-substituted derivatives of 3-cyclopentyl-1,6-dimethyluracil.
Photochemical Reactions: The major products include various photoadducts formed by the addition of aromatic compounds to the uracil ring.
Aplicaciones Científicas De Investigación
5-Bromo-3-cyclopentyl-1,6-dimethyluracil has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-dimethyluracil: Similar structure but lacks the cyclopentyl group.
5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug.
5-Chlorouracil: A chlorinated derivative of uracil with similar mutagenic properties.
Uniqueness
5-Bromo-3-cyclopentyl-1,6-dimethyluracil is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other halogenated uracil derivatives and may contribute to its specific applications in research and industry .
Propiedades
Número CAS |
32000-82-1 |
|---|---|
Fórmula molecular |
C11H15BrN2O2 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |
Clave InChI |
UEKGKTSCDCCRKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



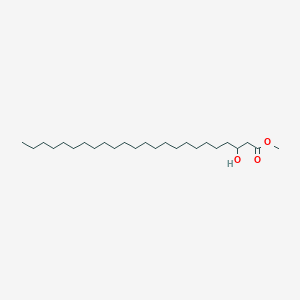
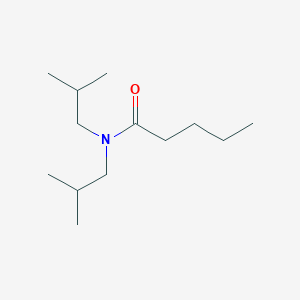
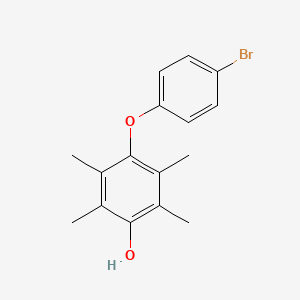
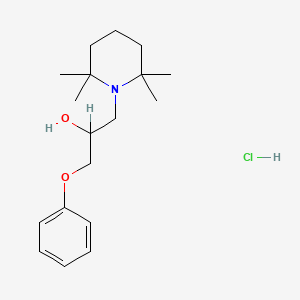
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)


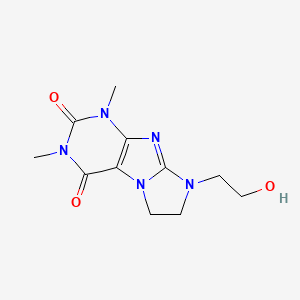
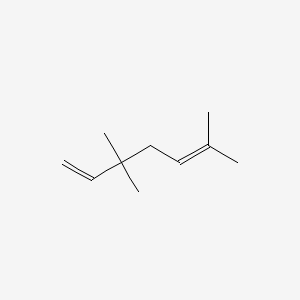
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

